Posaconazole Benzodiazepine Impurity

Description

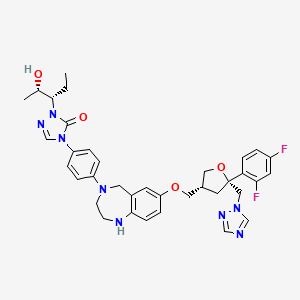

Structure

3D Structure

Properties

Molecular Formula |

C36H40F2N8O4 |

|---|---|

Molecular Weight |

686.7 g/mol |

IUPAC Name |

4-[4-[7-[[(3R,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]-1,2,3,5-tetrahydro-1,4-benzodiazepin-4-yl]phenyl]-2-[(2S,3S)-2-hydroxypentan-3-yl]-1,2,4-triazol-3-one |

InChI |

InChI=1S/C36H40F2N8O4/c1-3-34(24(2)47)46-35(48)45(23-42-46)29-7-5-28(6-8-29)43-13-12-40-33-11-9-30(14-26(33)17-43)49-18-25-16-36(50-19-25,20-44-22-39-21-41-44)31-10-4-27(37)15-32(31)38/h4-11,14-15,21-25,34,40,47H,3,12-13,16-20H2,1-2H3/t24-,25+,34-,36-/m0/s1 |

InChI Key |

LWBSOLBLKXOODD-ZPTVKFTMSA-N |

Isomeric SMILES |

CC[C@@H]([C@H](C)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCNC4=C(C3)C=C(C=C4)OC[C@H]5C[C@](OC5)(CN6C=NC=N6)C7=C(C=C(C=C7)F)F |

Canonical SMILES |

CCC(C(C)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCNC4=C(C3)C=C(C=C4)OCC5CC(OC5)(CN6C=NC=N6)C7=C(C=C(C=C7)F)F |

Origin of Product |

United States |

Elucidation of the Posaconazole Benzodiazepine Impurity

The Posaconazole (B62084) Benzodiazepine (B76468) Impurity is a novel degradation product of posaconazole, a broad-spectrum triazole antifungal agent. Its formation is a significant point of interest in the stability studies of posaconazole, as it involves a notable transformation of the parent molecule's core structure.

Origins and Formation Mechanisms

The genesis of the Posaconazole Benzodiazepine Impurity is rooted in the chemical instability of the posaconazole molecule under certain conditions, particularly oxidative stress. The degradation chemistry primarily targets the piperazine (B1678402) moiety located near the center of the posaconazole structure.

The formation of the benzodiazepine moiety is a complex process that begins with the degradation of the piperazine ring within the posaconazole molecule.

Studies have shown that posaconazole is particularly susceptible to oxidative degradation. researchgate.net The degradation process is believed to initiate with an oxidative attack on the piperazine ring. This initial oxidation can lead to the formation of reactive intermediates, which are precursors to the subsequent cleavage and rearrangement of the ring. The reaction kinetics of this oxidative degradation have been reported to follow a second-order model. researchgate.net

Following the initial oxidative attack, the piperazine ring undergoes cleavage. This breakage of the ring structure is a critical step in the formation of the benzodiazepine impurity. researchgate.net The remnants of the cleaved piperazine ring then undergo a sophisticated molecular rearrangement. This rearrangement process leads to the incorporation of the fragmented piperazine structure into a new, seven-membered 1,4-benzodiazepine (B1214927) ring, resulting in the formation of the this compound. researchgate.net

The rate at which posaconazole degrades to form the benzodiazepine impurity is significantly influenced by external stress factors, most notably oxidative and thermal conditions.

Forced degradation studies are instrumental in understanding the stability of pharmaceutical compounds. In the case of posaconazole, exposure to oxidative stress, often simulated using hydrogen peroxide (H₂O₂), has been shown to accelerate its degradation. One study demonstrated that upon treatment with 1% H₂O₂ at 60°C for 3 hours, the parent posaconazole drug was reduced to 70% of its initial amount. scirp.org This indicates a significant susceptibility to oxidative conditions. Another study observed a degradation product under oxidative conditions with 3% H₂O₂ over 10 days, with the remaining posaconazole being 89.2%. nih.gov

The table below summarizes the findings from a study on the oxidative degradation of posaconazole.

| Stress Condition | Exposure Time | Remaining Posaconazole (%) | Major Degradation Products (%) |

| 1% H₂O₂ at 60°C | 3 hours | 70 | 48.70 (at 0.41 RRT), 10 (at 0.55 RRT) |

| 3% H₂O₂ | 10 days | 89.2 | A degradation product was detected |

Data compiled from studies on posaconazole degradation. scirp.orgnih.gov

The stability of posaconazole is also compromised under thermal stress. While one study indicated that posaconazole was practically stable with no degradation observed when exposed to dry heat at 80°C for 24 hours, another study reported significant degradation when the drug was processed at temperatures above 160°C. scirp.org This suggests that the impact of thermal stress is temperature-dependent. It is crucial to control the temperature during manufacturing and storage to minimize the formation of thermal degradants.

The following table illustrates the effect of thermal stress on posaconazole stability.

| Stress Condition | Exposure Time | Degradation |

| Dry Heat at 80°C | 24 hours | No degradation observed |

| Dry Heat at 105°C | 24 hours | Significant degradation observed |

Data from forced degradation studies of posaconazole. scirp.orgresearchgate.net

Proposed Mechanistic Pathways of Benzodiazepine Impurity Formation

While specific literature detailing the exact mechanism for the formation of the this compound is not extensively available, a plausible mechanistic pathway can be proposed based on fundamental principles of organic chemistry and known benzodiazepine syntheses. The formation of a benzodiazepine ring typically involves the condensation of a 1,2-phenylenediamine derivative with a 1,3-dielectrophilic compound.

In the context of posaconazole synthesis, it is hypothesized that a key intermediate or a related impurity, possessing a structure analogous to o-phenylenediamine, could be present in the reaction mixture. This diamino-aromatic compound could potentially react with a dicarbonyl compound or its equivalent, which may arise from side reactions or as a degradation product of other reactants or solvents under specific manufacturing conditions.

The proposed reaction would likely proceed through the following steps:

Initial Condensation: One of the amino groups of the o-phenylenediamine-like species attacks a carbonyl group of the dielectrophilic compound to form a Schiff base (imine) intermediate.

Intramolecular Cyclization: The second amino group of the aromatic ring then undergoes an intramolecular nucleophilic attack on the second electrophilic center (e.g., the second carbonyl group or a related reactive site), leading to the formation of the seven-membered diazepine (B8756704) ring.

Dehydration/Rearrangement: Subsequent dehydration or rearrangement would then lead to the stable benzodiazepine ring system.

This newly formed benzodiazepine structure would then be incorporated into the final posaconazole molecule through subsequent reaction steps of the main synthetic pathway, resulting in the this compound.

Potential Process-Related Origins

The genesis of the this compound is intrinsically linked to the synthetic route and the manufacturing process of posaconazole.

Role of Synthetic Route Intermediates in Impurity Genesis

The complex multi-step synthesis of posaconazole involves numerous intermediates. The presence of a key starting material or an intermediate containing a 1,2-diaminophenyl moiety is a likely prerequisite for the formation of the benzodiazepine ring. This diamino compound could be an impurity in one of the starting materials or be generated in situ through a side reaction. For instance, the reduction of a nitro-amino aromatic precursor, if incomplete or non-selective, could potentially yield a diamino species.

Furthermore, the reaction conditions, such as the presence of specific catalysts, solvents, or temperature excursions, can influence the formation of side products that may act as precursors to the benzodiazepine ring.

Impurity Formation during Manufacturing Stages

Several stages of the manufacturing process can contribute to the formation of the this compound.

| Manufacturing Stage | Potential Contribution to Impurity Formation |

| Reaction Conditions | Elevated temperatures, prolonged reaction times, or incorrect pH levels can promote side reactions, leading to the formation of the necessary precursors for benzodiazepine synthesis. |

| Starting Material Purity | The presence of impurities in the starting materials, particularly a diamino-aromatic compound, can directly lead to the formation of the benzodiazepine impurity. |

| Intermediate Purification | Inadequate purification of intermediates may result in the carryover of precursors that can react in subsequent steps to form the final impurity. |

| Work-up and Isolation | The conditions during product work-up and isolation, such as exposure to acidic or basic conditions, could potentially catalyze the cyclization reaction forming the benzodiazepine ring. |

Structural Characterization Methodologies

The unambiguous identification and characterization of the this compound are essential for quality control. This requires the isolation of the impurity in a pure form, followed by spectroscopic analysis.

Chromatographic Isolation Techniques for the Benzodiazepine Impurity

Chromatographic techniques are paramount for the separation and isolation of impurities from the main API.

Preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique for isolating impurities in sufficient quantities for structural elucidation. The development of a preparative HPLC method for the this compound would involve a systematic approach.

Method Development Parameters for Preparative HPLC:

| Parameter | Description | Typical Conditions for Posaconazole Impurities |

| Stationary Phase | The choice of column chemistry is critical for achieving separation. | Reversed-phase columns, such as C18 or C8, are commonly used for separating posaconazole and its related substances. |

| Mobile Phase | A mixture of an aqueous buffer and an organic modifier is typically used. The composition can be optimized for resolution. | Gradients of acetonitrile (B52724) or methanol (B129727) with water or a buffered aqueous solution are often employed. |

| Flow Rate | Higher flow rates are used in preparative HPLC compared to analytical HPLC to process larger sample volumes. | Dependent on column dimensions, but typically in the range of 10-100 mL/min. |

| Detection | UV detection is commonly used to monitor the separation and collect the desired fractions. | The detection wavelength would be set at a value where both posaconazole and the benzodiazepine impurity exhibit significant absorbance, for instance, around 260 nm. |

| Sample Loading | The amount of crude sample loaded onto the column is optimized to maximize throughput without compromising resolution. | This is determined experimentally based on the separation efficiency and the concentration of the impurity in the mixture. |

Once the fractions containing the isolated this compound are collected, the solvent is removed, and the purified impurity can be subjected to spectroscopic techniques such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy to confirm its chemical structure.

Advanced Separation Techniques

The isolation and purification of the this compound from the active pharmaceutical ingredient (API) and other related substances necessitate the use of high-resolution chromatographic techniques. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the cornerstones of this process.

These methods offer the high degree of selectivity and resolution required to separate structurally similar compounds. The development of a stability-indicating HPLC method is crucial for separating posaconazole from its process-related and degradation impurities. Such methods often employ reversed-phase columns, such as a C18 column, with a gradient elution program. The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol.

For the isolation of sufficient quantities of the impurity for spectroscopic analysis, preparative HPLC is employed. This technique utilizes larger columns and higher flow rates to purify milligrams to grams of the target compound. The selection of the appropriate stationary and mobile phases is critical to achieving the desired purity of the isolated benzodiazepine impurity.

Table 1: Illustrative HPLC Parameters for the Separation of Posaconazole and its Impurities

| Parameter | Condition |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase A | 15 mM Potassium Dihydrogen Orthophosphate |

| Mobile Phase B | Acetonitrile |

| Gradient | Linear gradient from 30% to 80% B over 7 minutes |

| Flow Rate | 1.5 mL/min |

| Detection | UV at 262 nm |

| Injection Volume | 10 µL |

This table represents typical starting conditions for the separation of posaconazole and its related impurities, which would be optimized for the specific separation of the benzodiazepine impurity.

Advanced Spectroscopic and Spectrometric Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unequivocal structure determination of organic molecules. drugbank.com A suite of one-dimensional and two-dimensional NMR experiments is employed to piece together the molecular puzzle of the benzodiazepine impurity.

One-dimensional NMR provides fundamental information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms within the molecule.

¹H NMR: The proton NMR spectrum reveals the number of different types of protons, their chemical shifts (indicating their electronic environment), the splitting patterns (indicating neighboring protons), and the integration (representing the number of protons of each type).

¹³C NMR: The carbon-13 NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical shifts, which are indicative of their functional group and hybridization state.

Table 2: Predicted ¹H NMR Chemical Shifts for Key Structural Moieties of this compound

| Proton | Predicted Chemical Shift (ppm) |

| Aromatic Protons | 6.5 - 8.5 |

| Triazole Protons | 7.5 - 8.5 |

| Methylene protons of benzodiazepine ring | 3.0 - 4.5 |

| Methine proton of hydroxypentan-3-yl group | 3.5 - 4.5 |

| Methyl protons of ethyl group | 0.8 - 1.2 |

Note: These are predicted chemical shift ranges and would require experimental verification for the specific impurity.

Table 3: Predicted ¹³C NMR Chemical Shifts for Key Structural Moieties of this compound

| Carbon | Predicted Chemical Shift (ppm) |

| Aromatic Carbons | 110 - 160 |

| Carbonyl Carbon of triazol-3-one | 150 - 160 |

| Carbons of benzodiazepine ring | 30 - 150 |

| Carbons of oxolane ring | 60 - 90 |

Note: These are predicted chemical shift ranges and would require experimental verification for the specific impurity.

Two-dimensional NMR experiments provide crucial connectivity information, allowing for the assembly of the molecular fragments identified in the 1D spectra.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly attached proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range correlations between protons and carbons (typically over two to four bonds), which is vital for connecting different molecular fragments.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, which is essential for determining the stereochemistry and conformation of the molecule.

Through the systematic analysis of these 2D NMR spectra, the complete bonding framework and relative stereochemistry of the this compound can be established.

For complex molecules or when dealing with very small sample quantities, specialized NMR techniques can provide even more detailed structural information. Techniques like 1,1-ADEQUATE and HSQC-1,1-ADEQUATE can be used to establish one-bond carbon-carbon correlations, providing unambiguous evidence for the carbon skeleton of the impurity.

Mass Spectrometry (MS) and Hyphenated Techniques

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of the molecular weight of the impurity and the elemental composition of its fragments.

High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), can provide a highly accurate mass measurement of the parent ion, which can be used to determine the elemental formula of the this compound.

Tandem mass spectrometry (MS/MS) is used to fragment the parent ion and analyze the resulting daughter ions. The fragmentation pattern provides valuable information about the structure of the molecule, as different bonds break under the energetic conditions of the mass spectrometer. This fragmentation data can be used to confirm the connectivity of the different structural motifs within the impurity.

Table 4: Expected Mass Spectrometric Data for this compound

| Parameter | Expected Value |

| Molecular Formula | C36H40F2N8O4 |

| Monoisotopic Mass | 686.3140 Da |

| [M+H]⁺ Ion | m/z 687.3218 |

| Key Fragmentation Pathways | Cleavage of the ether linkage, fragmentation of the benzodiazepine ring, and losses from the alkyl side chain. |

The combination of advanced separation techniques with a comprehensive suite of spectroscopic and spectrometric methods allows for the complete and unambiguous structural elucidation of the this compound. This detailed characterization is a critical component of ensuring the quality and safety of posaconazole for patient use.

An in-depth analysis of the this compound, a compound of interest in pharmaceutical quality control, requires a multi-faceted analytical approach for its complete structural elucidation and characterization. This article details the advanced spectrometric, spectroscopic, and computational methods employed to unequivocally identify and confirm the structure of this specific impurity.

2

The definitive identification of the this compound relies on a combination of sophisticated analytical techniques. These methods provide complementary information regarding the impurity's molecular weight, elemental composition, structural fragments, and functional groups, culminating in a confirmed structure.

1 High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the initial identification of unknown impurities. By providing a highly accurate mass measurement of the molecular ion, HRMS allows for the determination of the elemental composition of the analyte, a critical first step in structural elucidation. For the this compound, HRMS analysis would be used to measure the mass of its protonated molecule, [M+H]⁺. This experimental mass is then compared against theoretical masses of potential elemental formulas to find the best fit, thereby confirming the molecular formula. americanpharmaceuticalreview.com The combination of liquid chromatography with time-of-flight (LC-TOF/MS) or Orbitrap-based mass spectrometers is commonly employed for this purpose in the analysis of posaconazole and its related substances. nih.gov

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 4-[4-[7-[[(3R,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]-1,2,3,5-tetrahydro-1,4-benzodiazepin-4-yl]phenyl]-2-[(2S,3S)-2-hydroxypentan-3-yl]-1,2,4-triazol-3-one | PubChem nih.gov |

| Molecular Formula | C₃₆H₄₀F₂N₈O₄ | PubChem nih.gov |

| Molecular Weight | 686.7 g/mol | PubChem nih.gov |

| Exact Mass | 686.31405811 Da | PubChem nih.gov |

2 Tandem Mass Spectrometry (MS/MS)

Tandem Mass Spectrometry (MS/MS) is indispensable for probing the structure of an impurity. In an MS/MS experiment, the molecular ion of the impurity, previously identified by HRMS, is isolated and subjected to collision-induced dissociation (CID). This process breaks the molecule into smaller, characteristic fragment ions. The resulting fragmentation pattern serves as a structural fingerprint, providing vital clues about the molecule's connectivity and substructures.

For the this compound, the fragmentation pattern would be compared with that of the parent drug, posaconazole. nih.gov Commonalities in fragment ions would suggest shared structural motifs, while unique fragments would correspond to the benzodiazepine portion of the impurity. This comparative analysis is crucial for pinpointing the exact location of the structural modification. Studies on posaconazole degradation products have successfully used MS/MS to identify and characterize novel impurities, such as N-oxides. nih.gov

Table 2: Comparison of Mass Spectrometric Data

| Analyte | Precursor Ion [M+H]⁺ (m/z) | Key Fragment Ions (m/z) | Technique |

|---|---|---|---|

| Posaconazole | 701.4 | 683.3 (loss of H₂O), 127.0 | UPLC-MS/MS nih.gov |

| This compound | ~687.3 | Hypothetical fragments corresponding to the benzodiazepine moiety and shared fragments with posaconazole | LC-MS/MS |

3 Liquid Chromatography–Mass Spectrometry (LC-MS/MS, LC-TOF/MS, ESI-QTOF-MS)

Hyphenated liquid chromatography-mass spectrometry techniques are the primary tools for the analysis of pharmaceutical impurities. researchgate.net The liquid chromatography (LC) component separates the impurity from the active pharmaceutical ingredient (API) and other related substances in the sample matrix. This separation is essential for unambiguous detection and characterization by the mass spectrometer.

Techniques such as LC-TOF/MS and LC-MS/MS have been successfully applied to identify and structurally elucidate novel degradation products in posaconazole injection formulations. nih.govresearchgate.net In these studies, unknown degradants formed under stress conditions were isolated using preparative HPLC and then analyzed. nih.gov The combination of retention time data from LC with accurate mass and fragmentation data from MS allows for high-confidence identification of impurities like the this compound.

Table 3: Typical Liquid Chromatography Parameters for Posaconazole Analysis

| Parameter | Description |

|---|---|

| Column | C18 or similar reversed-phase column |

| Mobile Phase | A mixture of an organic solvent (e.g., acetonitrile, methanol) and an aqueous buffer |

| Detection | Tandem Mass Spectrometry (MS/MS) or UV |

| Elution Mode | Isocratic or gradient |

4 Gas Chromatography–Mass Spectrometry (GC-MS/MS)

Gas Chromatography–Mass Spectrometry (GC-MS/MS) is a powerful technique for the analysis of volatile and thermally stable compounds. While it is highly effective for certain types of impurities, its application to the this compound is limited. Due to its high molecular weight (686.7 g/mol ) and complex structure, this impurity is non-volatile and would likely decompose at the high temperatures required for GC analysis. nih.gov

However, GC-MS/MS has been successfully validated for determining and quantifying traces of potential genotoxic impurities (PGIs), such as volatile alkyl halides, in posaconazole and its intermediates. mdpi.commdpi.com For a non-volatile compound like the this compound, analysis via GC-MS would necessitate a chemical derivatization step to convert it into a more volatile and thermally stable analogue, a process which adds complexity and potential for artifact formation. Therefore, LC-MS is the more direct and preferred method for this particular analyte.

5 Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy provides information about the functional groups present in a molecule. The FT-IR spectrum of the this compound would be compared to the spectrum of pure posaconazole to identify structural differences. The spectrum of posaconazole exhibits characteristic absorption bands corresponding to its key functional groups, including O-H, C=N, C-O, and C-F stretching vibrations. impactfactor.org The presence of the benzodiazepine ring system in the impurity would introduce new characteristic bands or cause shifts in existing ones, such as those related to N-H or C=O groups within that moiety. This technique was used alongside MS and NMR to characterize oxidative degradation impurities of posaconazole. researchgate.net

Table 4: Characteristic FT-IR Absorption Bands for Posaconazole

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

|---|---|---|

| 3340.82 | O-H stretching | Hydroxyl group impactfactor.org |

| 1589.40 | C=N stretching | Triazole ring impactfactor.org |

| 1225.77 | C-O stretching | Ether linkage impactfactor.org |

| 1134.18 | C-F stretching | Fluorinated aromatic moiety impactfactor.org |

6 Hydrogen-Deuterium (H/D) Exchange Studies

Hydrogen-Deuterium (H/D) exchange mass spectrometry is a sophisticated technique used to determine the number of labile hydrogens (i.e., those attached to heteroatoms like oxygen, nitrogen, or sulfur) in a molecule. nih.govresearchgate.net When a molecule is introduced to a deuterated solvent such as D₂O, these labile hydrogens exchange with deuterium (B1214612) atoms, resulting in a predictable mass increase for the molecular ion.

This technique is particularly powerful for distinguishing between structural isomers and confirming the presence of specific functional groups. On-line H/D exchange LC-MS has been effectively used to facilitate the structural identification of posaconazole degradation products. americanpharmaceuticalreview.commdpi.com By analyzing the structure of the this compound, one can count the number of exchangeable protons (on the hydroxyl and amine groups). The observed mass shift in an H/D exchange experiment would need to correspond to this count, providing strong confirmatory evidence for the proposed structure.

3 Computational Chemistry Approaches in Structural Confirmation

Computational chemistry serves as a powerful complementary tool to experimental analysis in confirming the structure of an impurity. acdlabs.com In-silico models can be used to predict various properties of a proposed structure and compare them with experimental data. For instance, theoretical MS/MS fragmentation patterns can be calculated and matched against the experimental spectrum to bolster confidence in the identification of fragment ions. tandfonline.com

Furthermore, quantum chemical calculations can predict spectroscopic data, such as NMR chemical shifts or FT-IR vibrational frequencies. Molecular modeling was previously used to analyze the electronic properties of posaconazole degradation products. researchgate.net For the this compound, computational methods can help differentiate between potential isomers by predicting which structure's properties best align with the observed analytical data, thereby providing a final layer of confirmation for the elucidated structure.

Computational Chemistry Approaches in Structural Confirmation

Molecular Modeling for Structural Insights

Molecular modeling serves as a powerful computational tool to gain insights into the three-dimensional structure and electronic properties of molecules, particularly when experimental data such as X-ray crystallography is unavailable. For the this compound, in silico techniques can provide a detailed understanding of its conformational preferences, steric hindrance, and the spatial arrangement of its constituent atoms.

Methodology: Density Functional Theory (DFT) calculations are a robust method for optimizing the geometry of complex organic molecules like the this compound. Using a functional such as B3LYP with a suitable basis set (e.g., 6-31G*) allows for the determination of the lowest energy conformation of the molecule. This process involves iterative calculations to minimize the electronic energy of the molecule, resulting in a stable three-dimensional structure.

Structural Insights: The molecular structure of the this compound is characterized by a central benzodiazepine ring system, which is a seven-membered heterocyclic ring containing two nitrogen atoms. This ring is fused to a benzene (B151609) ring. The remainder of the molecule consists of the extended side chain also found in the parent Posaconazole molecule, including a difluorophenyl group, a triazole ring, and a substituted tetrahydrofuran (B95107) ring.

Molecular modeling would reveal the likely bond lengths, bond angles, and dihedral angles within the molecule. Of particular interest is the conformation of the flexible side chain relative to the more rigid benzodiazepine core. The modeling can also generate electrostatic potential maps, which visualize the electron density distribution across the molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This information is invaluable for predicting potential sites of intermolecular interactions.

Table 1: Predicted Structural Parameters of this compound

| Parameter | Predicted Value Range | Significance |

|---|---|---|

| C-N bond lengths in benzodiazepine ring | 1.35 - 1.45 Å | Defines the geometry of the core heterocyclic structure. |

| C-F bond lengths in difluorophenyl group | 1.33 - 1.36 Å | Influences the electronic properties of the aromatic system. |

Prediction of Spectroscopic Properties

The theoretical prediction of spectroscopic data is a crucial step in the characterization of novel or unisolated impurities. By correlating the predicted spectra with experimental data, the identity of an unknown compound can be confirmed.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR spectra is a valuable tool for structural elucidation. DFT calculations, particularly using the GIAO (Gauge-Independent Atomic Orbital) method, can provide accurate predictions of chemical shifts. researchgate.net

¹H NMR: The predicted proton NMR spectrum would show characteristic signals for the aromatic protons on the benzodiazepine and difluorophenyl rings, typically in the range of 7.0-8.5 ppm. The protons on the tetrahydrofuran and triazole rings would have distinct chemical shifts, as would the aliphatic protons of the pentyl side chain.

¹³C NMR: The predicted carbon NMR spectrum would display a larger number of signals corresponding to each unique carbon atom in the molecule. The aromatic carbons would resonate at lower field (110-160 ppm), while the aliphatic carbons would appear at higher field (10-80 ppm).

Table 2: Predicted ¹H NMR Chemical Shifts for Key Moieties in this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic (Benzodiazepine & Difluorophenyl) | 7.0 - 8.5 | Multiplets |

| Triazole | 7.5 - 8.5 | Singlets |

| Tetrahydrofuran | 3.5 - 5.0 | Multiplets |

| Methylene (CH₂) adjacent to ether | 3.8 - 4.5 | Multiplets |

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The predicted molecular weight of the this compound (C₃₆H₄₀F₂N₈O₄) is approximately 686.7 g/mol .

In silico fragmentation tools can predict the likely fragmentation pathways of the molecule under mass spectrometric conditions (e.g., electrospray ionization). Key fragment ions would be expected from the cleavage of the ether linkage, the loss of the pentyl side chain, and the fragmentation of the benzodiazepine and triazole rings. The presence of two fluorine atoms would also result in a characteristic isotopic pattern.

Table 3: Predicted Key Mass Fragments for this compound

| m/z (predicted) | Possible Fragment Structure |

|---|---|

| [M+H]⁺ ≈ 687.3 | Protonated molecular ion |

| ~585 | Loss of the difluorophenyl group |

| ~450 | Cleavage at the ether linkage |

Analytical Method Development and Validation for the Posaconazole Benzodiazepine Impurity

Development of Separation Techniques

The effective separation of the Posaconazole (B62084) Benzodiazepine (B76468) Impurity from the active pharmaceutical ingredient (API) and other related substances is paramount for accurate quantification. A variety of chromatographic techniques are employed for this purpose, each with specific applications and advantages. High-Performance Liquid Chromatography (HPLC) is the primary method for impurity profiling of Posaconazole. veeprho.com

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a cornerstone technique for the analysis of pharmaceutical impurities due to its high resolution, sensitivity, and reproducibility. ijprajournal.com The development of a robust HPLC method is critical for ensuring the quality of Posaconazole. nih.gov

Reversed-Phase HPLC (RP-HPLC) Optimization

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely used mode for the analysis of Posaconazole and its impurities. ijrpr.com The optimization of an RP-HPLC method involves a systematic approach to select the appropriate column, mobile phase, and other chromatographic conditions to achieve the desired separation.

The goal is to develop a method that can separate the Posaconazole Benzodiazepine Impurity from the main Posaconazole peak and other potential process-related impurities with adequate resolution (typically >2.0). ijrpr.comajptonline.com Method development often begins with screening different stationary phases (e.g., C18, C8) and mobile phase compositions (typically a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol). ijrpr.comchemrj.org The pH of the aqueous buffer is a critical parameter that can significantly affect the retention and peak shape of ionizable compounds like Posaconazole and its impurities.

A gradient elution, where the proportion of the organic solvent is increased over time, is commonly employed to ensure the timely elution of all compounds with good peak shapes. ijrpr.comajptonline.com The detection wavelength is typically optimized using a Photo Diode Array (PDA) detector to find a wavelength where both Posaconazole and its impurities have a significant response, often around 260 nm. ijrpr.com

Validation of the developed RP-HPLC method is performed according to International Conference on Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). nih.govchemrj.org

Table 1: Example of Optimized RP-HPLC Conditions for Posaconazole Impurity Profiling

| Parameter | Condition |

|---|---|

| Column | Inertsil ODS-3V C18 (150 x 4.6mm, 5µm) |

| Mobile Phase A | 0.01M Phosphate Buffer (pH 6.5) |

| Mobile Phase B | Acetonitrile |

| Gradient Program | Time(min) |

| 0.01 | |

| 35.0 | |

| 45.0 | |

| 55.0 | |

| 60.0 | |

| Flow Rate | 1.0 mL/minute |

| Detection Wavelength | 260 nm |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

Ultra-High Performance Liquid Chromatography (UHPLC) Considerations

Ultra-High Performance Liquid Chromatography (UHPLC) utilizes columns with smaller particle sizes (<2 µm), which provides significant advantages over traditional HPLC. These benefits include faster analysis times, improved resolution, and higher sensitivity. nih.gov When developing a method for the this compound, transferring an existing HPLC method to a UHPLC system can drastically reduce run times from 60 minutes to under 15 minutes. researchgate.net

The higher efficiency of UHPLC columns leads to sharper and narrower peaks, which enhances the resolution between closely eluting impurities. This is particularly advantageous for complex impurity profiles. The increased sensitivity of UHPLC allows for the detection and quantification of impurities at very low levels, which is crucial for meeting stringent regulatory requirements. nih.gov However, the move to UHPLC requires instrumentation capable of handling higher backpressures.

Table 2: Comparison of Typical HPLC and UHPLC Method Parameters

| Parameter | Conventional HPLC | UHPLC |

|---|---|---|

| Column Dimensions | 250 x 4.6 mm, 5 µm | 100 x 2.1 mm, 1.9 µm |

| Flow Rate | 1.0 mL/min | 0.3 mL/min |

| Run Time | ~60 min | ~12 min |

| System Backpressure | ~1500 psi | ~9000 psi |

| Peak Width | Broader | Narrower |

| Sensitivity | Good | Excellent |

Multi-Dimensional Liquid Chromatography (e.g., 2D-LC) for Complex Mixtures

For highly complex samples where impurities may co-elute with the main peak or other impurities in a standard one-dimensional LC system, two-dimensional liquid chromatography (2D-LC) offers a powerful solution. This technique involves subjecting a fraction from the first separation (first dimension) to a second, different chromatographic separation (second dimension). nih.gov

This approach significantly increases peak capacity and resolving power. For instance, a challenging separation of Posaconazole stereoisomers has been achieved using a multiple heart-cutting chiral-chiral 2D-LC method. nih.gov This principle can be applied to separate the Benzodiazepine impurity if it proves difficult to resolve from other components using conventional HPLC or UHPLC methods. The two dimensions typically employ different separation mechanisms (e.g., reversed-phase and HILIC, or two different reversed-phase columns with different selectivities) to maximize the separation space.

Gas Chromatography (GC) for Volatile Impurities (if applicable to precursors/intermediates)

Gas Chromatography (GC) is generally not suitable for the direct analysis of non-volatile and thermally labile molecules like Posaconazole and its high molecular weight impurities. veeprho.com However, GC, particularly when coupled with a mass spectrometer (GC-MS), is an essential tool for the detection and quantification of volatile impurities that may be present in the starting materials, intermediates, or as residual solvents from the manufacturing process. veeprho.commdpi.com

Certain precursors or reagents used in the synthesis of Posaconazole, such as alkyl halides, can be genotoxic and must be controlled at very low levels. mdpi.com An optimized GC-MS/MS method has been developed for the determination of potential genotoxic alkyl halide impurities in Posaconazole and its intermediates. mdpi.com The method involves direct injection of a sample solution (dissolved in a suitable solvent like methanol) into the GC-MS system.

Table 3: Example GC-MS/MS Conditions for Volatile Impurity Analysis

| Parameter | Condition |

|---|---|

| Column | DB-624 (30m x 0.32mm, 1.8µm) |

| Carrier Gas | Helium |

| Inlet Temperature | 220 °C |

| Oven Program | 40 °C (hold 5 min), ramp to 240 °C, hold 5 min |

| Ion Source | Electron Ionization (EI) |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

Thin Layer Chromatography (TLC) and High-Performance Thin Layer Chromatography (HPTLC) Applications

Thin Layer Chromatography (TLC) offers a simple, rapid, and cost-effective method for preliminary screening and monitoring of impurities. ijprajournal.com It can be used for in-process controls during synthesis to quickly check for the presence of starting materials or major impurities.

High-Performance Thin Layer Chromatography (HPTLC) is a more advanced and quantitative version of TLC that utilizes high-quality plates with smaller particle sizes, automated sample application, and densitometric scanning for detection and quantification. nih.gov An HPTLC method has been developed for the determination of Posaconazole, demonstrating its utility in pharmaceutical analysis. nih.govaub.edu.lb This technique could be adapted for the separation and quantification of the Benzodiazepine impurity from Posaconazole. The separation is achieved on HPTLC plates (e.g., silica (B1680970) gel 60 F254) using a suitable mobile phase. nih.gov

Table 4: Example HPTLC Method for Posaconazole Analysis

| Parameter | Condition |

|---|---|

| Stationary Phase | HPTLC silica gel 60 F254 aluminum plates |

| Mobile Phase | Acetone : Chloroform (1:2, v/v) |

| Application Volume | 5 µL |

| Chamber Saturation | 30 minutes |

| Development Distance | 90 mm |

| Detection | Densitometric scanning at 262 nm |

Method Validation According to International Conference on Harmonisation (ICH) Guidelines

The validation of an analytical method is essential to ensure its suitability for the intended purpose. For pharmaceutical impurities such as the this compound, method validation is performed according to the International Conference on Harmonisation (ICH) Q2(R1) guidelines. nih.govchemrj.org This process verifies that the method is specific, linear, sensitive, precise, and robust for the quantification of the impurity. High-Performance Liquid Chromatography (HPLC) is a commonly employed technique for this purpose. nih.gov

Specificity and Selectivity Studies

Specificity is the ability of an analytical method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as other impurities, degradation products, and the active pharmaceutical ingredient (API). ijrpr.com To establish the specificity of a method for the this compound, a series of solutions are analyzed. ijrpr.com

The process typically involves injecting a blank (diluent), a placebo solution, a solution of the Posaconazole API, and a solution containing only the this compound. ijrpr.com The chromatograms are examined to confirm that there is no interference from the blank or other components at the retention time of the impurity. ijrpr.com Furthermore, a spiked sample, prepared by adding a known amount of the impurity to the API, is analyzed to ensure the method can separate the impurity peak from the main drug peak and other related substances. ijrpr.com The use of a Photo Diode Array (PDA) detector is common, as it allows for peak purity analysis, which confirms that the chromatographic peak of the impurity is spectrally homogeneous and not co-eluting with other substances. ijrpr.com A successful specificity study will show a clean baseline at the retention time of the impurity in the blank and placebo chromatograms and demonstrate that the impurity peak is well-resolved from the Posaconazole peak. ajptonline.comi-scholar.in

Linearity and Range Determination

Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte within a given range. This is determined by analyzing a series of solutions containing the this compound at different concentration levels. nih.gov Typically, at least five concentrations are prepared, ranging from the limit of quantification (LOQ) to approximately 150% of the specified limit for the impurity. ajptonline.com

The peak areas obtained from the chromatograms are plotted against the corresponding concentrations, and a linear regression analysis is performed. globalresearchonline.net The acceptance criteria for linearity are typically a correlation coefficient (r²) of not less than 0.999. ijrpr.comglobalresearchonline.net The range of the method is the interval between the upper and lower concentration levels for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. mdpi.com

Table 1: Illustrative Linearity Data for this compound

| Concentration Level | Concentration (µg/mL) | Peak Area (n=3) |

| LOQ | 0.075 | 1510 |

| 50% | 0.375 | 7490 |

| 80% | 0.600 | 12020 |

| 100% | 0.750 | 15015 |

| 120% | 0.900 | 17990 |

| 150% | 1.125 | 22530 |

| Linear Regression | ||

| Correlation Coefficient (r²) | 0.9998 | |

| Slope | 19995 | |

| Y-Intercept | 12.5 |

Detection and Quantification Limits (LOD/LOQ)

The Limit of Detection (LOD) and Limit of Quantification (LOQ) establish the sensitivity of the analytical method. The LOD is the lowest concentration of the this compound that can be detected but not necessarily quantified with acceptable accuracy and precision. mdpi.com The LOQ is the lowest concentration that can be measured with acceptable levels of accuracy and precision. chemrj.orgmdpi.com

These limits are commonly determined based on the signal-to-noise (S/N) ratio, where an S/N ratio of approximately 3:1 is used for LOD and 10:1 for LOQ. ajptonline.com Alternatively, the LOD and LOQ can be calculated from the standard deviation of the response and the slope of the calibration curve obtained during the linearity study. nih.govchemrj.org The precision at the LOQ level is also verified by injecting replicate solutions at this concentration to ensure the results are reliable. mdpi.com

Table 2: Representative LOD and LOQ Values

| Parameter | Method | Result (µg/mL) |

| Limit of Detection (LOD) | Signal-to-Noise Ratio (3:1) | 0.025 |

| Limit of Quantification (LOQ) | Signal-to-Noise Ratio (10:1) | 0.075 |

Precision (Repeatability and Intermediate Precision)

Precision evaluates the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. It is assessed at two levels: repeatability and intermediate precision. nih.gov

Repeatability (Intra-day precision) demonstrates the precision over a short interval of time with the same analyst and equipment. nih.gov It is typically assessed by performing six replicate injections of a standard solution containing the this compound at a target concentration and calculating the Relative Standard Deviation (%RSD) of the peak areas. ijrpr.com

Intermediate Precision (Ruggedness) expresses the variation within the same laboratory, but considers variations such as different days, different analysts, or different equipment. ijrpr.com The %RSD is calculated and compared between the different conditions to assess the method's ruggedness. ijrpr.com For both repeatability and intermediate precision, a %RSD of not more than 2.0% is generally considered acceptable. nih.govijrpr.com

Table 3: Example of Precision Results for this compound

| Precision Type | Parameter | Acceptance Criteria (%RSD) | Result (%RSD) |

| Repeatability | Peak Area (n=6 injections) | ≤ 2.0 | 0.8 |

| Intermediate Precision | |||

| Analyst 1 / Day 1 | Peak Area (n=6 injections) | 0.9 | |

| Analyst 2 / Day 2 | Peak Area (n=6 injections) | ≤ 2.0 | 1.1 |

Strategic Control and Profiling of Posaconazole Benzodiazepine Impurity

Impurity Profiling in Pharmaceutical Drug Substances and Products

Impurity profiling is the systematic process of identifying and quantifying impurities in a drug substance or finished product. This process is essential for ensuring that the levels of impurities are maintained below established safety thresholds.

A comprehensive approach to impurity profiling involves utilizing a suite of analytical techniques to detect and characterize all potential impurities. Stress testing, or forced degradation, is a cornerstone of this approach, providing critical insights into the intrinsic stability of the drug substance. In the case of Posaconazole (B62084), studies have shown it is susceptible to degradation under oxidative, thermal, and acidic conditions.

Forced degradation studies are designed to generate potential degradation products that could form under various storage and handling conditions. These studies typically expose the drug substance to heat, light, humidity, acid/base hydrolysis, and oxidation. The resulting degradants are then analyzed to develop stability-indicating analytical methods.

Modern analytical techniques are central to impurity profiling. High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC), is the most prevalent technique for separating impurities from the active pharmaceutical ingredient (API). Coupling HPLC with mass spectrometry (LC-MS), especially with high-resolution platforms like Time-of-Flight (TOF) or Quadrupole Time-of-Flight (QTOF), allows for the precise mass determination and structural elucidation of unknown impurities.

The identification and subsequent monitoring of process-related impurities and degradation products are crucial for maintaining product quality throughout its lifecycle. For Posaconazole, several degradation products have been identified through forced degradation studies. Under oxidative stress, for instance, N-oxide derivatives of Posaconazole are formed. Other identified impurities include those resulting from acid hydrolysis and thermal stress.

A stability-indicating analytical method must be able to separate the drug substance from all potential impurities and degradation products. Validation of such methods according to International Council for Harmonisation (ICH) guidelines ensures their suitability for routine quality control. The goal is to achieve a resolution of greater than 2.0 between Posaconazole and its known impurities.

The following table summarizes findings from forced degradation studies on Posaconazole:

| Stress Condition | Degradation Observed | Identified Degradation Products |

| Acid Hydrolysis | Significant Degradation | Acid-induced degradants |

| Base Hydrolysis | Significant Degradation | Base-induced degradants |

| Oxidation | Susceptible | N-oxides of Posaconazole |

| Thermal | Significant Degradation | Heat-related degradants |

| Photolytic | Stable/Minor Degradation | Minimal degradation observed |

Quality by Design (QbD) Principles for Impurity Control

Quality by Design (QbD) is a systematic approach to pharmaceutical development that begins with predefined objectives and emphasizes product and process understanding and control, based on sound science and quality risk management. When applied to analytical methods, this is known as Analytical Quality by Design (AQbD).

AQbD is instrumental in developing robust analytical methods that are fit for the purpose of impurity detection and quantification. The AQbD process involves defining an Analytical Target Profile (ATP), identifying Critical Method Attributes and Parameters, and establishing a Method Operable Design Region (MODR) through systematic experimentation, often using Design of Experiments (DoE).

For Posaconazole impurity analysis, AQbD has been used to develop and optimize RP-HPLC methods. By systematically varying parameters like mobile phase composition, pH, and flow rate, a design space is created where the method consistently meets performance criteria, ensuring its robustness and reliability for long-term use in a quality control environment. This approach results in a deeper understanding of the method's capabilities and limitations.

The first step in the AQbD workflow is to define the Analytical Target Profile (ATP). The ATP is a prospective summary of the performance requirements of an analytical method to ensure it is fit for its intended purpose. For an impurity method, the ATP would define the necessary specificity, accuracy, precision, and sensitivity required to reliably detect and quantify the "Posaconazole Benzodiazepine (B76468) Impurity" at or below its specified limit.

An example of an ATP for detecting a specific impurity is provided in the table below:

| Attribute | Target Criteria for the Analytical Method |

| Analyte & Matrix | Posaconazole Benzodiazepine Impurity in Posaconazole Drug Substance |

| Technique | HPLC with UV detection |

| Specificity | The method must be able to separate the impurity from Posaconazole and other related substances with a resolution > 2.0. |

| Range | Reporting Threshold (e.g., 0.05%) to 150% of the specification limit (e.g., 0.15%). |

| Accuracy | Reportable result should be within ±10% of the true value. |

| Precision | The relative standard deviation (RSD) for replicate measurements should not be more than 5.0%. |

| Limit of Quantitation (LOQ) | The LOQ must be at or below the reporting threshold (e.g., ≤ 0.05%). |

Following the definition of the ATP, the next step is to identify the method's Critical Quality Attributes (CQAs). CQAs are the performance characteristics of the method that must be controlled to meet the requirements of the ATP. For an impurity analysis method, CQAs typically include resolution, peak tailing, accuracy, and precision.

Once CQAs are defined, a risk assessment is performed to identify the Critical Method Parameters (CMPs)—the method variables that have the most significant impact on the CQAs. For an RP-HPLC method, CMPs often include the organic solvent ratio in the mobile phase, buffer pH, column temperature, and flow rate. The relationship between CMPs and CQAs is then explored using DoE to establish a design space, ensuring consistent method performance.

The table below illustrates the linkage between the ATP, method CQAs, and potential CMPs for an HPLC-based impurity analysis.

| Analytical Target Profile (ATP) Requirement | Method Critical Quality Attribute (CQA) | Potential Critical Method Parameters (CMPs) |

| Separate impurity from API and other substances | Resolution between peaks | Mobile Phase Composition (% Organic, pH), Column Type, Temperature |

| Quantify impurity accurately | Accuracy & Precision | Flow Rate, Injection Volume, Wavelength |

| Detect impurity at low levels | Limit of Quantitation (LOQ) | Wavelength, Injection Volume |

| Ensure consistent performance | Method Robustness | All CMPs (within defined ranges) |

Design of Experiments (DoE) in Analytical Method Optimization for Impurity Separation

The effective separation and quantification of the this compound from the active pharmaceutical ingredient (API) are critical for ensuring drug quality. Design of Experiments (DoE) is a systematic and efficient approach used to optimize analytical methods, such as High-Performance Liquid Chromatography (HPLC), by identifying and controlling critical parameters that influence method performance. biopharminternational.com This methodology moves beyond the traditional one-factor-at-a-time (OFAT) approach, allowing for the simultaneous evaluation of multiple factors and their interactions. researchgate.net

For the separation of the this compound, a DoE approach like a Box-Behnken or Central Composite Design can be employed to optimize key chromatographic conditions. researchgate.net Critical method parameters (factors) typically investigated include mobile phase composition (e.g., percentage of organic modifier like acetonitrile), column temperature, flow rate, and the pH of the aqueous buffer. ijrpr.comnih.gov The responses, or critical quality attributes of the analytical method, would include the resolution between the Posaconazole peak and the benzodiazepine impurity peak, peak tailing factor, and analysis run time.

The goal is to establish a "design space"—a multidimensional combination of input variables and process parameters that have been demonstrated to provide assurance of quality. globalresearchonline.net Operating within this defined space ensures the method is robust and consistently delivers accurate and reliable results for the quantification of the benzodiazepine impurity. ijrpr.com

Below is an illustrative data table representing a DoE setup for optimizing an HPLC method for Posaconazole and its benzodiazepine impurity.

Table 1: Illustrative Design of Experiments (DoE) for HPLC Method Optimization

| Run | Factor 1: Acetonitrile (B52724) (%) | Factor 2: Temperature (°C) | Factor 3: Flow Rate (mL/min) | Response 1: Resolution | Response 2: Tailing Factor |

|---|---|---|---|---|---|

| 1 | 40 | 30 | 1.0 | 2.1 | 1.3 |

| 2 | 50 | 30 | 1.0 | 2.8 | 1.1 |

| 3 | 40 | 40 | 1.0 | 2.3 | 1.2 |

| 4 | 50 | 40 | 1.0 | 3.1 | 1.0 |

| 5 | 40 | 35 | 0.8 | 2.5 | 1.4 |

| 6 | 50 | 35 | 0.8 | 3.3 | 1.2 |

| 7 | 40 | 35 | 1.2 | 1.9 | 1.1 |

| 8 | 50 | 35 | 1.2 | 2.6 | 1.0 |

| 9 | 45 | 30 | 0.8 | 2.9 | 1.3 |

| 10 | 45 | 40 | 0.8 | 3.2 | 1.1 |

| 11 | 45 | 30 | 1.2 | 2.4 | 1.2 |

| 12 | 45 | 40 | 1.2 | 2.8 | 1.0 |

Risk Assessment Methodologies (e.g., Ishikawa Diagram) in Impurity Control Strategy

A robust impurity control strategy is built upon a thorough understanding of potential risks to product quality. Risk assessment methodologies are employed to identify, analyze, and evaluate factors that could lead to the formation or persistence of impurities like the this compound. The Ishikawa diagram, also known as a fishbone or cause-and-effect diagram, is a valuable tool for brainstorming and visualizing potential root causes of a problem.

In the context of controlling the this compound, the "effect" or problem statement would be "Presence of Benzodiazepine Impurity Above Acceptance Criteria." The main "bones" of the diagram represent categories of potential causes. By systematically mapping potential causes within these categories, a comprehensive picture of risk emerges, guiding the development of targeted control measures.

Potential Cause Categories for an Ishikawa Diagram:

Materials: Issues related to starting materials, intermediates, reagents, or solvents, such as the purity of precursors or the presence of contaminating species.

Methods: Sub-optimal process parameters within the synthesis or purification procedures, including incorrect reaction times, temperatures, or pH.

Machinery/Equipment: Problems related to the manufacturing equipment, such as improper cleaning, equipment malfunction, or leaching of contaminants from reactors. bio-synth.in

Manpower/Personnel: Human error, including deviations from standard operating procedures (SOPs) or inadequate training.

Measurement: Inaccurate or imprecise in-process analytical monitoring, leading to a failure to detect the impurity at an intermediate stage.

Environment: Uncontrolled environmental conditions like temperature or humidity that could degrade intermediates or promote side reactions. bio-synth.in

This structured risk assessment helps prioritize process development and control efforts on the factors most likely to impact the formation of the benzodiazepine impurity.

Process Understanding and Control for Impurity Mitigation

Strategies for Minimizing Impurity Formation during Synthesis

The complex, multi-step synthesis of Posaconazole presents several opportunities for impurity formation. veeprho.com Minimizing the generation of the this compound at the source is the most effective control strategy. This requires a deep understanding of the reaction mechanism and the impact of process parameters on potential side reactions.

Key strategies include:

Stoichiometric Control: Precise control over the ratio of reactants and reagents is crucial. An excess of a particular reactant could favor an alternative reaction pathway leading to impurity formation.

Temperature and Pressure Regulation: Many chemical reactions are highly sensitive to temperature. Maintaining a strict, optimized temperature profile during the reaction can significantly reduce the rate of undesired side reactions that may form the benzodiazepine impurity.

Solvent and Catalyst Selection: The choice of solvent can influence reaction kinetics and impurity profiles. Similarly, selecting a highly specific catalyst can guide the reaction toward the desired product and away from byproducts.

Control of Raw Material Quality: The purity of starting materials and key intermediates is paramount. Impurities in these materials can be carried through the synthesis or participate in side reactions, ultimately contaminating the final product. researchgate.net

By optimizing these parameters, the formation of the this compound can be suppressed, leading to a cleaner crude product that requires less extensive purification.

Control of Impurities at Intermediate Stages of Pharmaceutical Production

Given the lengthy synthesis process for Posaconazole, a stage-gate approach to impurity control is essential. This involves implementing robust in-process controls (IPCs) to monitor the purity of isolated intermediates at critical junctures. By controlling impurity levels before proceeding to subsequent steps, the carry-over and potential transformation of impurities are prevented.

The control strategy for intermediates typically involves:

Defining Critical Process Steps: Identifying the synthesis steps where the benzodiazepine impurity or its precursors are most likely to form.

Setting Intermediate Specifications: Establishing strict acceptance criteria for the purity of each key intermediate. These specifications would include a defined limit for the benzodiazepine impurity or any related precursors.

Implementing In-Process Analytics: Utilizing validated analytical methods, such as HPLC, at these critical steps to confirm that the intermediate meets the pre-defined purity specifications before it is used in the next stage of the manufacturing process.

Purification Techniques for Impurity Reduction

Even with optimized synthesis and in-process controls, trace levels of the this compound may persist in the crude API. Therefore, a final purification step is necessary to reduce the impurity to a level that complies with stringent regulatory requirements, often outlined by guidelines from bodies like the International Council for Harmonisation (ICH). longdom.orglongdom.org

Common purification techniques employed in pharmaceutical manufacturing include:

Recrystallization: This is a widely used method for purifying solid compounds. The crude Posaconazole is dissolved in a suitable solvent system at an elevated temperature, and as the solution cools, the pure API crystallizes out, leaving impurities like the benzodiazepine derivative dissolved in the mother liquor. The effectiveness of this technique depends heavily on the selection of the solvent system and the solubility differences between Posaconazole and the impurity.

Chromatography: Preparative chromatography, particularly preparative HPLC, is a high-resolution purification technique. rasayanjournal.co.in While more costly and complex for large-scale production, it is highly effective at separating impurities with structures very similar to the API. It works by passing the crude material through a column packed with a stationary phase, where separation occurs based on differential partitioning between the stationary and mobile phases.

Slurrying: In some cases, washing the crude solid API with a specific solvent in which the impurity is soluble, but the API is not, can effectively reduce impurity levels.

The choice of purification method depends on factors such as the impurity level, the physical properties of the impurity and the API, and economic considerations for large-scale production.

Table 2: Comparison of Purification Techniques for Impurity Reduction

| Technique | Principle of Separation | Efficiency for Similar Compounds | Scalability | Cost/Complexity |

|---|---|---|---|---|

| Recrystallization | Differential solubility in a solvent system | Moderate | High | Low |

| Preparative HPLC | Differential partitioning between mobile and stationary phases | High | Low to Moderate | High |

| Slurrying/Washing | Differential solubility in a non-dissolving solvent | Low to Moderate | High | Low |

Future Directions in Posaconazole Benzodiazepine Impurity Research

Advancement of Analytical Technologies for Trace-Level Detection

Ensuring the safety of pharmaceutical products requires the detection and quantification of impurities at increasingly lower levels. Future research will focus on the development and application of highly sensitive and specific analytical methodologies for the trace-level detection of the Posaconazole (B62084) Benzodiazepine (B76468) Impurity. While standard High-Performance Liquid Chromatography (HPLC) methods are foundational, the next generation of analytical techniques offers significantly enhanced capabilities. ajptonline.comrasayanjournal.co.in

Hyphenated mass spectrometry techniques are at the forefront of this advancement. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) are powerful tools for identifying and quantifying impurities at parts-per-million (ppm) or even lower levels. mdpi.comnih.govnih.gov For instance, a novel LC-MS/MS limit test method has been successfully established for detecting other genotoxic impurities in Posaconazole at a limit of ≤16.7 ppm. tandfonline.com Similarly, a GC-MS/MS method was developed to identify and quantify potential genotoxic alkyl halides in Posaconazole with limits of detection (LOD) and quantification (LOQ) of 0.01 and 0.025 ppm, respectively. mdpi.combohrium.com The application of such methods, including high-resolution mass spectrometry (HRMS) like Orbitrap-based systems, would be a significant step forward. researchgate.net These technologies provide exceptional mass accuracy and resolving power, enabling the confident identification and structural elucidation of trace impurities even in complex sample matrices.

The table below summarizes the potential application of advanced analytical techniques for the detection of Posaconazole Benzodiazepine Impurity.

| Analytical Technique | Potential Application for Impurity Detection | Key Advantages |

| LC-MS/MS | Quantitative analysis of the impurity at trace levels in both API and finished product. | High sensitivity, high specificity, and suitability for non-volatile compounds. nih.govtandfonline.com |

| GC-MS/MS | Detection of any volatile precursors or degradation products related to the impurity. | Excellent for volatile and semi-volatile compounds; provides high specificity. mdpi.combohrium.com |

| HRMS (e.g., Orbitrap) | Accurate mass measurement for unambiguous formula determination and structural elucidation. | High resolution and mass accuracy, enabling retrospective data analysis. researchgate.net |

| UPLC-MS/MS | Faster analysis times and improved resolution compared to conventional HPLC-MS. | Increased throughput and sensitivity. nih.gov |

Future research will likely involve validating these advanced methods according to International Council for Harmonisation (ICH) guidelines to ensure they are specific, rugged, robust, precise, and sensitive for the routine analysis of the this compound. mdpi.com

Integration of In Silico Methods for Predicting Impurity Formation and Structure

Computational, or in silico, methods are becoming indispensable tools in pharmaceutical development for predicting and understanding impurity formation. nih.gov These approaches offer a cost-effective and time-efficient alternative to extensive laboratory experimentation, particularly in the early stages of development. For the this compound, in silico tools can be leveraged in two critical areas: predicting formation pathways and assessing potential toxicity.

Software programs utilizing expert rule-based and statistical-based (Quantitative) Structure-Activity Relationship ((Q)SAR) models can predict the potential degradation pathways of Posaconazole under various stress conditions. nih.govresearchgate.net By inputting the structure of Posaconazole and potential reactants or catalysts (which might include benzodiazepine-related structures if they are part of the synthesis or a co-administered drug), these programs can forecast the likelihood of the formation of the specific benzodiazepine impurity. This predictive capability allows scientists to identify high-risk steps in the manufacturing process or unstable conditions during storage.

Furthermore, in silico toxicology prediction is crucial, especially for impurities with no existing toxicological data. ICH M7 guidelines advocate for the use of (Q)SAR models to assess the mutagenic potential of impurities. researchgate.net Recent studies have demonstrated the use of multiple (Q)SAR tools to conduct risk-based mutagenic assessments of benzodiazepine-related impurities, classifying them based on their predicted risk. researchgate.netnih.gov Applying these models to the this compound would provide an early indication of its potential genotoxicity, guiding decisions on required control limits, which are often based on a Threshold of Toxicological Concern (TTC). nih.gov

The integration of these predictive models is summarized below:

| In Silico Method | Application in Impurity Research | Predicted Outcome |

| Degradation Pathway Prediction Software | Simulates the degradation of Posaconazole under various chemical and physical stress conditions. | Identification of potential formation pathways and structures of degradation products, including the benzodiazepine impurity. nih.gov |

| (Q)SAR Mutagenicity Models | Assesses the potential of the impurity's chemical structure to cause DNA mutations. | Classification of the impurity's mutagenic risk (e.g., Class 2: known/predicted mutagen) to guide control strategies. researchgate.netnih.gov |

| Expert Systems | Combines computational algorithms with expert knowledge to evaluate potential toxicity. | A comprehensive risk assessment that supports regulatory compliance and minimizes the need for animal testing. nih.gov |

Novel Strategies for Proactive Impurity Control and Prevention

The ultimate goal of impurity research is not just detection, but prevention. Future strategies for controlling the this compound will shift from reactive testing to proactive prevention, primarily through the implementation of Quality by Design (QbD) principles. researchgate.netnih.gov QbD is a systematic approach to development that begins with predefined objectives and emphasizes product and process understanding and process control, based on sound science and quality risk management. impactfactor.org

Applying a QbD approach to the Posaconazole manufacturing process would involve:

Identifying Critical Quality Attributes (CQAs): Defining the acceptable limits for the this compound based on safety and efficacy.

Risk Assessment: Systematically identifying and evaluating factors in the synthesis and storage process that could lead to the formation of this impurity. This includes raw material attributes, reaction parameters (temperature, pH, time), and storage conditions. neliti.com

Developing a Control Strategy: Implementing process controls for the identified high-risk parameters to ensure the process remains within its design space, consistently producing a product with the desired quality.

Forced degradation studies are a key component of this proactive approach. researchgate.net By intentionally subjecting Posaconazole to harsh conditions (e.g., acid/base hydrolysis, oxidation, photolysis, thermal stress), researchers can deliberately generate degradation products. ajptonline.comimpactfactor.org This helps to elucidate the formation pathways of impurities like the this compound and validates the stability-indicating power of the analytical methods used to monitor them. Understanding these pathways allows for the targeted optimization of the manufacturing process to prevent the impurity from forming in the first place. researchgate.net This proactive control minimizes batch-to-batch variability and reduces the risk of costly batch failures.

| Strategy | Description | Key Benefit |

| Quality by Design (QbD) | A systematic, science- and risk-based approach to pharmaceutical development and manufacturing. researchgate.netnih.gov | Builds quality, safety, and efficacy into the product from the start, leading to a more robust and reliable manufacturing process. |

| Forced Degradation Studies | Intentionally stressing the drug substance to identify likely degradation products and pathways. researchgate.net | Provides critical information for developing stability-indicating methods and designing manufacturing processes that avoid impurity formation. ajptonline.com |

| Process Analytical Technology (PAT) | In-process monitoring and control of critical process parameters to ensure consistent quality. | Real-time assurance of quality and prevention of out-of-specification results for impurities. |

By embracing these future directions—advancing analytical detection, integrating predictive in silico tools, and implementing proactive control strategies like QbD—the pharmaceutical industry can enhance its ability to understand and control the this compound, ultimately ensuring a higher standard of quality and safety for patients.

Q & A

Q. What analytical techniques are recommended for detecting and quantifying Posaconazole benzodiazepine-related impurities?

High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are standard methods for impurity analysis. For example, a validated UPLC method demonstrated consistent recoveries (89–106%) for Posaconazole-related impurities like Hydroxytriazole and Deshydroxy posaconazole, with precision (%RSD <7.14) . Advanced techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and nuclear magnetic resonance (NMR) are critical for structural elucidation of novel degradation products or synthetic impurities .

Q. How should researchers validate an analytical method for Posaconazole impurities?

Method validation requires assessing accuracy, precision, linearity, and specificity. For instance, spiking impurities at LOQ (limit of quantification), 100%, and 180% of test concentrations showed recoveries within 89–106%, with %RSD <7.14 for key impurities . Stability studies must confirm that standard and sample solutions remain stable for up to 48 hours under benchtop conditions, with impurity differences <0.03% . Cross-validation against pharmacopeial standards (e.g., USP) ensures regulatory compliance .

Q. What stability considerations are critical for Posaconazole impurities during analytical testing?

Solution stability must be verified under benchtop conditions. A study found that Posaconazole standard solutions retained 95% of their initial response after 48 hours, with <0.03% variation in impurity levels . Storage conditions (e.g., ambient, light-protected) and interactions with excipients (e.g., cyclodextrins) can influence impurity formation and must be monitored .

Advanced Research Questions

Q. How can researchers resolve discrepancies in impurity profiles across different analytical methods?

Discrepancies may arise from variations in detection sensitivity (e.g., UV vs. MS) or column chemistry. A comparative study using LC-TOF/MS and NMR identified novel degradation products not detected by conventional HPLC, highlighting the need for orthogonal techniques . Data reconciliation should involve spiking experiments, forced degradation studies, and alignment with reference standards .

Q. What challenges arise in ensuring specificity when analyzing benzodiazepine-related impurities?

Cross-reactivity with structurally similar compounds (e.g., metabolites or co-administered drugs) can lead to false positives. For example, immunochromatographic assays for benzodiazepines require testing interference from non-target substances at concentrations up to 100 µg/ml to confirm specificity . Method optimization using gradient elution and mass spectrometry can isolate target impurities from complex matrices .

Q. How are synthetic pathways optimized to minimize benzodiazepine-related impurities in Posaconazole?

Impurities often originate from incomplete reactions or side reactions during synthesis. For example, the presence of piperazine intermediates or triazole byproducts necessitates stringent control of reaction conditions (e.g., temperature, catalysts). Structural analogs like Impurity 87 (a piperazine-containing derivative) require advanced purification techniques, such as preparative HPLC, to achieve >98% purity .

Q. What methodologies are used for structural elucidation of unknown Posaconazole impurities?

High-resolution mass spectrometry (HRMS) and 2D-NMR are essential for determining molecular formulas and connectivity. A study on Posaconazole degradation products used LC-MS/MS fragmentation patterns and ¹H-¹³C correlation spectroscopy (HSQC) to confirm structures of oxidative byproducts . Reference standards with traceability to pharmacopeial monographs provide additional validation .

Methodological Considerations

- Data Contradiction Analysis : When recovery rates vary (e.g., Tosylated compound at 90–103% vs. Benzylated posaconazole at 89–98%), investigate column selectivity or pH effects on ionization .

- Cross-Reactant Screening : Validate assays against 50+ structurally unrelated compounds to rule out false positives .

- Regulatory Alignment : Follow ICH Q3A/B guidelines for reporting thresholds (e.g., ≥0.1% impurities require identification) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products